N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of the chloro and trifluoromethyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to various derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: The compound is used in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)glutarimide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide
- N-(5-chloro-2-methoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H22ClF3N2O3 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClF3N2O3/c1-13-21(24(33)31-19-12-15(25(27,28)29)9-10-17(19)26)22(14-5-3-6-16(11-14)34-2)23-18(30-13)7-4-8-20(23)32/h3,5-6,9-12,22,30H,4,7-8H2,1-2H3,(H,31,33) |
InChI Key |
XWSSYGVNVWBDAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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